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Compound of Interest

Compound Name:
Methyl 3-methoxythiophene-2-

carboxylate

Cat. No.: B186568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

thiophene carboxylates, crucial for understanding their stability, reactivity, and behavior in

various chemical and biological systems. The information presented herein is vital for

applications in drug design, materials science, and chemical process optimization.

Quantitative Thermodynamic Data
The following tables summarize key experimental thermodynamic data for several thiophene

carboxylate derivatives. These values are essential for calculating reaction energies, predicting

equilibrium positions, and understanding the energetic landscape of these molecules.

Table 1: Molar Enthalpies of Formation and Sublimation of Thiophene Carboxylic Acid

Derivatives at T = 298.15 K and p° = 0.1 MPa.
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Compound
Molar Enthalpy of
Formation (crystalline,
-ΔfHₘ°(cr)) / kJ·mol⁻¹

Molar Enthalpy of
Sublimation (Δ꜀ₐₖHₘ°) /
kJ·mol⁻¹

3-Methyl-2-

thiophenecarboxylic acid
393.6 ± 1.7 98.0 ± 0.4

5-Methyl-2-

thiophenecarboxylic acid
395.7 ± 1.6 101.9 ± 0.3

5-Acetyl-2-thiophenecarboxylic

acid
547.8 ± 1.8 123.5 ± 0.6

Data sourced from a study by Ribeiro da Silva et al.[1]

Experimental Protocols for Thermodynamic
Characterization
The determination of the thermodynamic properties of thiophene carboxylates relies on precise

experimental techniques. The following sections detail the methodologies employed in the

studies cited in this guide.

Rotating-Bomb Combustion Calorimetry
This technique is used to determine the standard massic energy of combustion, from which the

standard molar enthalpy of formation in the crystalline state (ΔfHₘ°(cr)) is derived.[1]

Methodology:

Sample Preparation: A pellet of the thiophene carboxylate derivative is weighed and placed

in a silica crucible.

Bomb Preparation: The crucible is placed in a rotating-bomb calorimeter. A cotton thread

fuse is positioned to ensure ignition. Deionized water is added to the bomb to ensure

saturation of the final gaseous products.

Combustion: The bomb is filled with high-purity oxygen and ignited. The bomb is rotated

during the reaction to ensure complete combustion and a homogeneous final solution.
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Temperature Measurement: The temperature change of the water in the calorimeter is

measured with high precision.

Energy Calculation: The standard massic energy of combustion is calculated from the

corrected temperature rise and the energy equivalent of the calorimeter. Corrections are

made for the ignition energy and the formation of nitric acid.

Enthalpy of Formation Derivation: The standard molar enthalpy of formation is then derived

from the standard molar enthalpy of combustion using established thermochemical cycles.

Knudsen Mass Loss Effusion Method
This method is employed to determine the vapor pressure of a substance as a function of

temperature, from which the standard molar enthalpy of sublimation (Δ꜀ₐₖHₘ°) can be

calculated.[1]

Methodology:

Sample Preparation: The crystalline thiophene carboxylate derivative is placed in a Knudsen

effusion cell, which is a small container with a very small orifice.

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and

heated to a precisely controlled temperature.

Effusion: At a given temperature, the substance sublimes and effuses through the orifice into

the vacuum.

Mass Loss Measurement: The rate of mass loss of the sample is measured over time.

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of

mass loss using the Knudsen equation.

Enthalpy of Sublimation Derivation: The vapor pressures are measured at different

temperatures, and the standard molar enthalpy of sublimation is derived from the slope of

the plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[1]
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Computational Approaches to Thermodynamic
Properties
In addition to experimental methods, computational chemistry plays a significant role in

predicting and understanding the thermodynamic properties of thiophene carboxylates.

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. It is frequently used to calculate thermodynamic properties of molecules.

[2][3]

Methodology:

Molecular Geometry Optimization: The 3D structure of the thiophene carboxylate molecule is

optimized to find its lowest energy conformation. This is typically done using a specific

functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]

Vibrational Frequency Analysis: Vibrational frequencies are calculated to confirm that the

optimized structure corresponds to a true energy minimum and to compute zero-point

vibrational energy and thermal corrections.

Calculation of Thermodynamic Properties: From the optimized geometry and vibrational

frequencies, various thermodynamic properties such as enthalpy, entropy, and Gibbs free

energy can be calculated at a given temperature and pressure.[2] These calculations can

also be extended to predict other properties like ionization potential, electron affinity, and

electronic excitation energies.[2][3]

Visualized Workflows and Relationships
The following diagrams illustrate key workflows and conceptual relationships in the study of the

thermodynamic properties of thiophene carboxylates.
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Caption: Experimental workflow for determining the gas-phase enthalpy of formation.
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Caption: Workflow for computational determination of thermodynamic properties using DFT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.mdpi.com/2673-4583/16/1/27
https://sciforum.net/manuscripts/20214/manuscript.pdf
https://www.benchchem.com/product/b186568#thermodynamic-properties-of-thiophene-carboxylates
https://www.benchchem.com/product/b186568#thermodynamic-properties-of-thiophene-carboxylates
https://www.benchchem.com/product/b186568#thermodynamic-properties-of-thiophene-carboxylates
https://www.benchchem.com/product/b186568#thermodynamic-properties-of-thiophene-carboxylates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

